Cas no 114420-06-3 (Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate)

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate
- PENTONIC ACID, 2-DEOXY-2,2-DIFLUORO-4,5-O-(1-METHYLETHYLIDENE)-, ETHYL ESTER
- (1-methylethylidene)-,ethylester
- 2-Deoxy-2,2-Difluoro-4,5-o-(1-Methylethylidene) Pentonic Acid Ethyl Ester
- ethyl 2,2-difluoro-3-hydroxy-3-(2,2-dimethyl-dioxolan-4-yl)propionate
- ethyl 2-deoxy-2,2-difluoro-D-erythro,D-threo-pentonate
- Pentonic acid,2-deoxy-2,2-difluoro-4,5-O
- Pentonic acid, 2-deoxy-2,2-difluoro-4,5-O-
- Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate
- AKOS015912182
- FT-0727966
- FT-0658267
- 114420-06-3
- ethyl 2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)-propionate
- FT-0665793
- SCHEMBL2251318
- Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropionate
- A845158
- 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoic acid ethyl ester
- ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-bis(fluoranyl)-3-oxidanyl-propanoate
- EN300-1703549
- Pentonic acid,2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-,ethyl ester
- DS-0785
- 95058-92-7
- 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-erythro-pentonic Acid Ethyl Ester
- (1-methylethylidene)-, ethylester
- (R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate
- DB-049871
- 2-Deoxy-2,2-Difluoro-4,5-O-(1-Methylethylidene)-Pentonic Acid Ethyl Ester
- L-threo-Pentonic acid, 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-, ethyl ester
- ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxy-propanoate
-
- MDL: MFCD09031375
- Inchi: InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3
- InChI Key: OUFRYOWGFSOSEY-UHFFFAOYSA-N
- SMILES: CCOC(=O)C(C(C1COC(C)(C)O1)O)(F)F
Computed Properties
- Exact Mass: 254.09700
- Monoisotopic Mass: 254.09657993g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 65Ų
Experimental Properties
- PSA: 64.99000
- LogP: 0.69720
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate Security Information
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM130155-5g |
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate |
114420-06-3 | 95% | 5g |
$748 | 2021-08-05 | |
Enamine | EN300-1703549-0.05g |
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate |
114420-06-3 | 95% | 0.05g |
$226.0 | 2023-09-20 | |
Enamine | EN300-1703549-0.25g |
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate |
114420-06-3 | 95% | 0.25g |
$481.0 | 2023-09-20 | |
Enamine | EN300-1703549-1.0g |
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate |
114420-06-3 | 95% | 1g |
$971.0 | 2023-06-04 | |
Alichem | A159001587-25g |
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate |
114420-06-3 | 95% | 25g |
$4690.00 | 2023-09-04 | |
Enamine | EN300-1703549-0.5g |
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate |
114420-06-3 | 95% | 0.5g |
$758.0 | 2023-09-20 | |
A2B Chem LLC | AA14468-1g |
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate |
114420-06-3 | 95% | 1g |
$1058.00 | 2024-04-20 | |
Aaron | AR000C0G-50mg |
PENTONIC ACID, 2-DEOXY-2,2-DIFLUORO-4,5-O-(1-METHYLETHYLIDENE)-, ETHYL ESTER |
114420-06-3 | 95% | 50mg |
$336.00 | 2025-01-20 | |
Aaron | AR000C0G-500mg |
PENTONIC ACID, 2-DEOXY-2,2-DIFLUORO-4,5-O-(1-METHYLETHYLIDENE)-, ETHYL ESTER |
114420-06-3 | 95% | 500mg |
$1068.00 | 2025-01-20 | |
Enamine | EN300-1703549-1g |
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate |
114420-06-3 | 95% | 1g |
$971.0 | 2023-09-20 |
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate Related Literature
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
Additional information on Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate (CAS No. 114420-06-3): A Comprehensive Overview
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate, identified by its CAS number 114420-06-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and synthetic methodologies. The presence of a 1,3-dioxolan ring and a 2,2-difluoro substituent makes it a versatile intermediate in the synthesis of more complex molecules.
The compound's structure imparts several advantageous properties that make it valuable in synthetic chemistry. The 1,3-dioxolan moiety is known for its stability and reactivity under various conditions, while the 2,2-difluoro group introduces electronic effects that can influence the molecule's interactions with biological targets. These features have led to its exploration in the design of novel pharmaceuticals and agrochemicals.
In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced bioavailability and metabolic stability. The incorporation of fluorine atoms into drug molecules often improves their pharmacokinetic properties. Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate exemplifies this trend, as its structure incorporates two fluorine atoms in a position that allows for optimal interaction with biological systems.
The synthesis of this compound involves several key steps that highlight the ingenuity of modern organic chemistry. The formation of the 1,3-dioxolan ring typically requires the reaction of a diol with an epoxide under controlled conditions. This step is crucial as it establishes the core structure of the molecule. Subsequent modifications, such as the introduction of the 2,2-difluoro group and the esterification process, further refine the compound's characteristics.
The use of Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate as a building block has been explored in various contexts. For instance, researchers have investigated its utility in constructing more complex heterocyclic compounds that exhibit interesting biological activities. The flexibility provided by the 1,3-dioxolan ring allows for diverse functionalization strategies, making it a valuable scaffold for medicinal chemists.
The compound's potential applications extend beyond pharmaceuticals into materials science and specialty chemicals. The unique electronic properties imparted by the fluorine atoms make it a candidate for use in advanced materials where electron-deficient systems are required. Additionally, its structural motifs have inspired new synthetic pathways that could be applied to other challenging transformations.
In academic research circles, Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate has been utilized as a model system to study reaction mechanisms and develop new catalytic methods. Its stability under various conditions makes it an ideal candidate for kinetic studies and mechanistic investigations. Such research not only advances our understanding of organic transformations but also contributes to the development of more efficient synthetic protocols.
The exploration of this compound's biological activity has revealed several promising leads. Initial studies have shown that derivatives of Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate exhibit properties that are relevant to drug discovery. These include interactions with enzymes and receptors that are implicated in various diseases. While further research is needed to fully understand its therapeutic potential, these preliminary findings underscore its significance as a lead compound.
The synthesis and application of Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate also highlight the importance of green chemistry principles in modern drug development. Efforts have been made to optimize synthetic routes to minimize waste and improve atom economy. These sustainable practices not only reduce environmental impact but also enhance economic feasibility.
In conclusion,Ethyl 3-(2, 22 -dimethyl - 1, 13 -dioxolan - 4 - yl ) - 22 -difluoro - 33 -hydroxypropanoate strong > ( CAS No . 114420 - 06 - 33 ) represents a fascinating example of how structural complexity can be leveraged to develop novel materials and pharmaceuticals . Its unique combination of functional groups , coupled with its synthetic versatility , makes it a valuable asset in both academic research and industrial applications . As our understanding of fluorinated compounds continues to grow , it is likely that Ethyl 33(22dimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethyldimethoxymal) will play an increasingly important role in future discoveries . p >
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